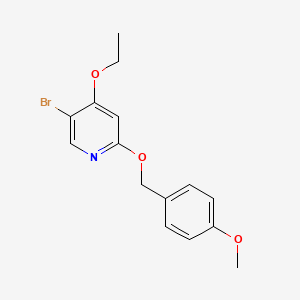

5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine

Description

Properties

IUPAC Name |

5-bromo-4-ethoxy-2-[(4-methoxyphenyl)methoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3/c1-3-19-14-8-15(17-9-13(14)16)20-10-11-4-6-12(18-2)7-5-11/h4-9H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVITBWJKSORBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1Br)OCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine

An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine

This guide provides a comprehensive technical overview for the , a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. The document outlines a logical, two-step synthetic pathway, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices.

Introduction and Synthetic Strategy

This compound is a functionalized heterocyclic compound, valuable as a versatile intermediate in the synthesis of more complex molecular targets. Its structure incorporates several key features: a pyridine core, a bromine atom providing a handle for cross-coupling reactions, an ethoxy group, and a p-methoxybenzyl (PMB) protected hydroxyl group.

The synthesis strategy is designed around two core transformations:

-

Protection of a Hydroxyl Group: The initial step involves the protection of the 2-hydroxy function of a 4-ethoxypyridin-2(1H)-one precursor using a p-methoxybenzyl (PMB) group. This is achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers. The PMB group is chosen for its stability under various conditions and its susceptibility to selective cleavage under mild oxidative or acidic conditions, which is advantageous in multi-step syntheses.[1][2]

-

Electrophilic Aromatic Substitution: The second step is the regioselective bromination of the electron-rich pyridine ring at the 5-position. The presence of two electron-donating alkoxy groups (-OEt and -OPMB) activates the ring towards electrophilic attack, directing the incoming electrophile.

This guide will elaborate on each of these stages, providing the necessary detail for successful execution in a laboratory setting.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthetic challenge by breaking down the target molecule into simpler, more readily available starting materials. The key disconnections for the target molecule are the C-Br bond and the C-O ether bond of the PMB group.

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of 4-Ethoxy-2-((4-methoxybenzyl)oxy)pyridine via Williamson Ether Synthesis

Principle & Mechanistic Insight

The first stage of the synthesis is the conversion of the 2-hydroxy group of 4-ethoxypyridin-2(1H)-one into its corresponding p-methoxybenzyl ether. This reaction proceeds via the Williamson ether synthesis mechanism.[2] A moderately strong base is used to deprotonate the hydroxyl group (or the N-H of the pyridone tautomer), generating a nucleophilic alkoxide (or pyridinoxide) anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methoxybenzyl chloride (PMB-Cl) in a classic SN2 substitution to form the desired ether and a salt byproduct.[1]

The p-methoxybenzyl (PMB) group is an excellent choice for protecting alcohols. The electron-donating methoxy group enhances the stability of the protecting group while also providing a unique handle for its later removal under mild oxidative conditions using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a method that leaves many other protecting groups intact.[1][2]

Detailed Experimental Protocol

Reaction: 4-Ethoxypyridin-2(1H)-one + 4-Methoxybenzyl chloride → 4-Ethoxy-2-((4-methoxybenzyl)oxy)pyridine

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add 4-ethoxypyridin-2(1H)-one (1.0 eq.). Cool the resulting solution to 0 °C in an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution.

-

Expert Insight: The portion-wise addition of NaH is critical to control the exothermic reaction and the evolution of hydrogen gas. Continue stirring at 0 °C for 30-60 minutes, or until gas evolution ceases, indicating complete formation of the alkoxide.

-

-

Alkylation: Slowly add a solution of 4-methoxybenzyl chloride (PMB-Cl, 1.1 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold water to decompose any remaining NaH.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Part II: Regioselective Bromination of the Pyridine Ring

Principle & Mechanistic Insight

The second step involves the electrophilic bromination of the PMB-protected intermediate. The pyridine ring is activated towards electrophilic aromatic substitution by the two strong electron-donating alkoxy groups at positions 2 and 4. These groups direct incoming electrophiles primarily to the ortho and para positions. In this case, the C5 position is activated by both alkoxy groups, making it the most nucleophilic and sterically accessible site for bromination.

N-Bromosuccinimide (NBS) is often the reagent of choice for such transformations.[3] It serves as a source of an electrophilic bromine atom (Br⁺) and is generally milder and more selective than elemental bromine (Br₂), reducing the risk of side reactions and over-bromination. The reaction is typically carried out in an aprotic solvent.

Detailed Experimental Protocol

Reaction: 4-Ethoxy-2-((4-methoxybenzyl)oxy)pyridine + NBS → this compound

-

Preparation: Dissolve the starting material, 4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine (1.0 eq.), in a suitable anhydrous solvent such as acetonitrile or dichloromethane in a round-bottom flask protected from light.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) to the solution in one portion at room temperature.

-

Trustworthiness Note: Using a slight excess of NBS ensures complete consumption of the starting material, but a large excess should be avoided to prevent potential di-bromination. The purity of NBS is crucial for reproducible results.

-

-

Reaction Progression: Stir the reaction mixture at room temperature. Monitor the reaction closely by TLC until the starting material is fully consumed (typically 1-4 hours).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: The crude residue can be directly purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the product from succinimide and any unreacted NBS. The final product, this compound, is typically isolated as a solid.[4]

Overall Workflow and Data Summary

The complete synthetic sequence is visualized below, followed by a table summarizing the key quantitative data for each step.

Caption: Overall two-step synthetic workflow.

Quantitative Data Summary

| Parameter | Step 1: PMB Protection | Step 2: Bromination |

| Starting Material | 4-Ethoxypyridin-2(1H)-one | 4-Ethoxy-2-((4-methoxybenzyl)oxy)pyridine |

| Key Reagents | NaH, 4-Methoxybenzyl chloride | N-Bromosuccinimide (NBS) |

| Molar Equivalents | 1.0 (SM), 1.2 (NaH), 1.1 (PMB-Cl) | 1.0 (SM), 1.05 (NBS) |

| Solvent | Anhydrous DMF | Anhydrous Acetonitrile |

| Temperature | 0 °C to Room Temp. | Room Temperature |

| Typical Reaction Time | 12-18 hours | 1-4 hours |

| Workup | Aqueous Quench, Extraction | Solvent Evaporation |

| Purification | Flash Chromatography | Flash Chromatography |

| Final Product | 4-Ethoxy-2-((4-methoxybenzyl)oxy)pyridine | This compound |

| Molecular Formula | C₁₅H₁₇NO₃ | C₁₅H₁₆BrNO₃ |

| Molecular Weight | 259.30 g/mol | 338.20 g/mol [4] |

References

-

Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. Available from: [Link]

-

WATECH. This compound,1627857-11-7. Available from: [Link]

-

Organic Chemistry Portal. PMB Protection - Common Conditions. Available from: [Link]

- Google Patents. WO2021064186A1 - Novel pyridin-2(1h)one derivatives, their preparation and their use for the treatment of pain.

-

Chem-Station. p-Methoxybenzyl (PMB) Protective Group. Available from: [Link]

-

National Institutes of Health (NIH). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC. Available from: [Link]

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Google Patents. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

- Google Patents. US11613549B2 - Bromination of pyridine derivatives.

- Google Patents. WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity.

- Google Patents. CN104262281A - Preparation method of 2-bromo-4(4-ethoxyphenyl) oxazole.

-

MDPI. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Available from: [Link]

- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

- Google Patents. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.

- Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the substituted pyridine derivative, 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine. Substituted pyridines are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[1] This document outlines a validated synthetic protocol, detailed purification methods, and a thorough analysis of the compound's structural and physicochemical properties using modern analytical techniques. The causality behind experimental choices is explained to provide field-proven insights for researchers working with similar scaffolds.

Introduction and Rationale

This compound is a polysubstituted pyridine ring system. The presence of a bromine atom at the 5-position offers a versatile handle for further functionalization through various cross-coupling reactions. The ethoxy group at the 4-position and the 4-methoxybenzyl (PMB) ether at the 2-position modulate the electronic properties and steric environment of the pyridine core. The PMB group, in particular, is a widely used protecting group for hydroxyl functionalities due to its stability under various reaction conditions and its selective deprotection under oxidative or acidic conditions.[2][3] This strategic combination of substituents makes the title compound a valuable intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery.

The following guide details a reliable method for the preparation and rigorous characterization of this compound, ensuring a high degree of purity and structural confirmation necessary for subsequent applications.

Synthetic Approach and Experimental Protocol

The synthesis of this compound can be efficiently achieved from a suitable pyridin-2-ol precursor. The key transformation is the protection of the hydroxyl group as a 4-methoxybenzyl ether. The use of a PMB protecting group is advantageous due to its robustness and the multiple options for its subsequent removal.[2][4]

Proposed Retrosynthetic Analysis

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

Materials:

-

5-Bromo-4-ethoxypyridin-2-ol

-

4-Methoxybenzyl chloride (PMB-Cl)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere of nitrogen, add a solution of 5-Bromo-4-ethoxypyridin-2-ol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add a solution of 4-methoxybenzyl chloride (1.1 equivalents) in anhydrous DMF dropwise.

-

Let the reaction mixture warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Physicochemical and Spectroscopic Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₆BrNO₃ |

| Molecular Weight | 338.20 g/mol |

| CAS Number | 1627857-11-7 |

| Appearance | Expected to be an off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. Insoluble in water. |

Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (in ppm, referenced to TMS) in CDCl₃ are as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.05 | s | 1H | H-6 (Pyridine) | Deshielded proton on the pyridine ring, adjacent to the nitrogen and bromine. |

| ~7.35 | d | 2H | H-2', H-6' (PMB) | Aromatic protons on the PMB group ortho to the CH₂ group. |

| ~6.90 | d | 2H | H-3', H-5' (PMB) | Aromatic protons on the PMB group meta to the CH₂ group, shielded by the methoxy group. |

| ~6.75 | s | 1H | H-3 (Pyridine) | Shielded proton on the pyridine ring. |

| ~5.30 | s | 2H | -OCH₂(PMB) | Methylene protons of the benzyl group. |

| ~4.05 | q | 2H | -OCH₂CH₃ (Ethoxy) | Methylene protons of the ethoxy group, split by the adjacent methyl group. |

| ~3.80 | s | 3H | -OCH₃ (PMB) | Methyl protons of the methoxy group on the PMB ring. |

| ~1.45 | t | 3H | -OCH₂CH₃ (Ethoxy) | Methyl protons of the ethoxy group, split by the adjacent methylene group. |

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The expected chemical shifts (in ppm) in CDCl₃ are:

| Chemical Shift (δ, ppm) | Assignment |

| ~163.0 | C-2 (Pyridine) |

| ~159.5 | C-4' (PMB) |

| ~155.0 | C-4 (Pyridine) |

| ~145.0 | C-6 (Pyridine) |

| ~129.5 | C-2', C-6' (PMB) |

| ~128.0 | C-1' (PMB) |

| ~114.0 | C-3', C-5' (PMB) |

| ~110.0 | C-5 (Pyridine) |

| ~108.0 | C-3 (Pyridine) |

| ~70.0 | -OCH₂ (PMB) |

| ~65.0 | -OCH₂CH₃ (Ethoxy) |

| ~55.3 | -OCH₃ (PMB) |

| ~14.5 | -OCH₂CH₃ (Ethoxy) |

The IR spectrum helps identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1610, 1585, 1510 | Strong | C=C and C=N stretch (aromatic rings) |

| 1250 | Strong | C-O stretch (aryl ether, PMB) |

| 1175 | Strong | C-O stretch (aryl ether, ethoxy) |

| 1030 | Strong | C-O stretch (alkyl ether) |

| ~600 | Medium | C-Br stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Expected Molecular Ion (M⁺): A characteristic isotopic pattern for bromine will be observed, with two peaks of nearly equal intensity at m/z 337 and 339, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₅H₁₆⁷⁹BrNO₃ [M+H]⁺: 338.0386; Found: [Value to be determined experimentally].

-

Key Fragmentation Pattern: A significant fragment is expected at m/z 121, corresponding to the stable 4-methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺).

Workflow and Data Interpretation

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR of 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine. In the absence of publicly available experimental spectra for this specific compound, this guide offers a detailed prediction of the spectral features based on established principles of NMR spectroscopy and data from analogous substituted pyridines and related functional groups. Furthermore, a rigorous, self-validating experimental protocol for the acquisition of high-quality NMR data is presented, ensuring researchers can confidently characterize this molecule.

Molecular Structure and Predicted NMR Spectral Features

The structure of this compound incorporates several key functional groups that influence the electronic environment of each proton and carbon atom, leading to a distinct and predictable NMR spectrum. The pyridine ring, substituted with a bromine atom, an ethoxy group, and a 4-methoxybenzyloxy group, will exhibit characteristic chemical shifts and coupling patterns.

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectral data are summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. The predictions are based on the analysis of substituent effects on the pyridine ring and typical values for the ethoxy and 4-methoxybenzyl moieties.[1][2] The electronegativity of the nitrogen atom and the substituents, along with ring current effects, significantly influence the proton chemical shifts.[1][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-3 | ~8.1 - 8.3 | s | - | This proton is a singlet as there are no adjacent protons. Its downfield shift is due to the deshielding effect of the electronegative nitrogen atom and the adjacent oxygen of the benzyloxy group. |

| H-6 | ~6.7 - 6.9 | s | - | This proton is also a singlet. The electron-donating ethoxy group at the para-position and the benzyloxy group at the ortho-position will shield this proton, shifting it upfield relative to unsubstituted pyridine. |

| -O-CH₂ -Ar (benzylic) | ~5.3 - 5.5 | s | - | The benzylic protons are expected to appear as a singlet. Their chemical shift is influenced by the adjacent oxygen and the aromatic ring. |

| Ar-H (ortho to -OCH₃) | ~7.2 - 7.4 | d | ~8-9 | These aromatic protons on the 4-methoxybenzyl group are ortho to the electron-donating methoxy group and will be shielded relative to the other aromatic protons. They will appear as a doublet due to coupling with the meta protons. |

| Ar-H (meta to -OCH₃) | ~6.8 - 7.0 | d | ~8-9 | These aromatic protons are meta to the methoxy group and will be more shielded. They appear as a doublet due to coupling with the ortho protons. |

| -O-CH₃ (methoxy) | ~3.8 | s | - | The methoxy protons will appear as a sharp singlet in the typical region for methoxy groups on an aromatic ring. |

| -O-CH₂ -CH₃ (ethoxy) | ~4.0 - 4.2 | q | ~7 | The methylene protons of the ethoxy group will be a quartet due to coupling with the adjacent methyl protons. The adjacent oxygen atom causes a downfield shift. |

| -O-CH₂-CH₃ (ethoxy) | ~1.3 - 1.5 | t | ~7 | The methyl protons of the ethoxy group will be a triplet due to coupling with the adjacent methylene protons. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are presented below. The chemical shifts are influenced by the electronegativity of the substituents and their position on the pyridine ring.[4][5] Quaternary carbons are generally expected to show weaker signals.[6][7]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~163 - 165 | This carbon is attached to two electronegative atoms (N and O), resulting in a significant downfield shift. |

| C-3 | ~140 - 142 | The deshielding effect of the adjacent nitrogen and the attached proton will place this carbon in the aromatic region. |

| C-4 | ~155 - 157 | Attached to an oxygen atom, this carbon will be significantly deshielded. |

| C-5 | ~110 - 112 | The bromine atom will cause a moderate downfield shift, but the overall electron density from the ethoxy and benzyloxy groups will keep it relatively upfield for a pyridine carbon. |

| C-6 | ~112 - 114 | This carbon is influenced by the adjacent nitrogen and the electron-donating groups, leading to a chemical shift in the upfield aromatic region. |

| -O-CH₂ -Ar (benzylic) | ~70 - 72 | Typical chemical shift for a benzylic carbon attached to an oxygen. |

| C -Ar (ipso, attached to -OCH₂) | ~129 - 131 | Quaternary carbon of the benzene ring. |

| C -Ar (ortho to -OCH₃) | ~128 - 130 | Aromatic carbons ortho to the methoxy group. |

| C -Ar (meta to -OCH₃) | ~114 - 116 | Aromatic carbons meta to the methoxy group, shielded by the electron-donating effect. |

| C -Ar (para, attached to -OCH₃) | ~159 - 161 | The carbon attached to the methoxy group will be significantly deshielded. |

| -O-CH₃ (methoxy) | ~55 - 56 | Typical chemical shift for a methoxy carbon. |

| -O-CH₂ -CH₃ (ethoxy) | ~64 - 66 | The methylene carbon of the ethoxy group, deshielded by the oxygen. |

| -O-CH₂-CH₃ (ethoxy) | ~14 - 16 | The methyl carbon of the ethoxy group, appearing in the aliphatic region. |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for sample preparation, instrument setup, and data processing.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent dissolving power for a wide range of organic compounds and its relatively simple solvent signal.[8] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be considered, although it's important to note that solvent choice can influence chemical shifts.[9][10]

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on modern spectrometers.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay ensures quantitative integration if required.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve adequate signal-to-noise.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.

-

Spectral Width: Approximately 250 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[11]

Data Processing

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance. Pick and label the peaks in both the ¹H and ¹³C spectra.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a robust framework for understanding and experimentally determining the ¹H and ¹³C NMR spectra of this compound. The detailed predictions of chemical shifts and coupling constants, grounded in the principles of NMR spectroscopy and data from related structures, offer a valuable reference for spectral assignment. The comprehensive experimental protocol outlined herein ensures the acquisition of high-fidelity data, enabling confident structural elucidation and characterization for researchers in synthetic chemistry and drug development.

References

-

Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol - SciELO. Available at: [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. Available at: [Link]

-

Wiley-VCH 2007 - Supporting Information. Available at: [Link]

-

Qualitative Applications of the NMR Spectra of Alkylpyridines: Part I. Chemical Shifts of the Ring Protons - R Discovery. Available at: [Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. Available at: [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. Available at: [Link]

-

Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine - Canadian Science Publishing. Available at: [Link]

-

4-Methoxy-benzylchloride - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

-

Proton magnetic resonance spectra of several 2-substituted pyridines - ACS Publications. Available at: [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

-

Analysis of the NMR Spectrum of Pyridine - AIP Publishing. Available at: [Link]

-

Table 1 . 1 H-NMR spectra of pyridones I - ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available at: [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

-

C NMR Spectroscopy. Available at: [Link]

-

3-Bromo-pyridine 1-oxide - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

Supplementary Information - Beilstein Journals. Available at: [Link]

-

Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A. Available at: [Link]

-

The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide - Chemical Papers. Available at: [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - NIH. Available at: [Link]

-

13C NMR Chemical Shift - Oregon State University. Available at: [Link]

-

5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

13 C NMR Spectrum (1D, 126 MHz, H 2 O, predicted) (NP0148979) - NP-MRD. Available at: [Link]

-

5-Bromo-4-methoxy-2-methylpyridine | C7H8BrNO | CID 58741888 - PubChem. Available at: [Link]

-

1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. Available at: [Link]

-

Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines | Inorganic Chemistry - ACS Publications. Available at: [Link]

-

H-bonding Effects on the IR and NMR Spectra of N-tosyl-amino Acid 2,6-bishydroxylmethyl Pyridine Monoesters - PubMed. Available at: [Link]

Sources

- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. rsc.org [rsc.org]

- 9. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. bhu.ac.in [bhu.ac.in]

mass spectrometry of 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine

An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine

Introduction

In the landscape of contemporary drug discovery and development, the precise structural characterization of novel synthetic intermediates is paramount. This compound is a substituted pyridine derivative, a class of heterocyclic compounds frequently utilized as scaffolds in medicinal chemistry. Its multifaceted structure, incorporating a brominated aromatic ring, an ethoxy group, and a benzyl ether linkage, presents a unique analytical challenge. Mass spectrometry (MS) stands as a cornerstone technique for confirming the molecular weight and elucidating the structure of such molecules.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will delve into the rationale behind experimental design, predict fragmentation behaviors based on first principles of organic mass spectrometry, and offer validated protocols for researchers, scientists, and drug development professionals. The objective is to equip the analyst with the expertise to not only acquire high-quality mass spectra for this specific analyte but also to confidently interpret the data to verify its chemical identity.

Molecular Profile and Its Mass Spectrometric Implications

A thorough analysis begins with an understanding of the analyte's fundamental properties.

-

Key Structural Features:

-

Brominated Pyridine Core: The presence of bromine is the most significant feature for mass spectrometric identification. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a natural abundance of approximately 50.7% and 49.3%, respectively, resulting in a near 1:1 ratio.[4][5] This will produce a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z).[4][5]

-

Benzyl Ether Linkage: The C-O bond between the pyridine ring and the benzyl group is a relatively weak point in the structure. The potential to form a stable, resonance-stabilized 4-methoxybenzyl cation makes this a highly probable site for fragmentation.

-

Ethoxy Group: The ethyl ether linkage provides another potential fragmentation site.

-

Pyridine Nitrogen: The basic nitrogen atom in the pyridine ring is a ready site for protonation, making the molecule highly suitable for positive-mode electrospray ionization.[6]

-

Selecting the Optimal Ionization Technique

The choice of ionization source is critical and depends on the analyte's polarity, volatility, and thermal stability.[7] For this compound, the primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Table 1: Comparison of ESI and APCI for the Analysis of the Target Analyte

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for this compound |

| Principle | Ions are generated from charged droplets in a high electric field.[8] | A corona discharge ionizes solvent molecules, which then transfer charge to the analyte via chemical reactions.[8][9] | Both are suitable "soft" ionization techniques that minimize in-source fragmentation.[10] |

| Analyte Polarity | Ideal for polar to highly polar compounds.[8] | Best for low to medium polarity compounds.[6][8] | The pyridine nitrogen and ether oxygens impart sufficient polarity, making ESI the preferred method . APCI remains a viable alternative. |

| Thermal Stability | Gentle process, ideal for thermally labile compounds.[9] | Requires vaporization at elevated temperatures, which can degrade unstable compounds.[9] | The analyte is expected to be reasonably stable, but ESI mitigates any risk of thermal degradation. |

| Typical Ions | Primarily produces protonated molecules [M+H]⁺ in positive mode.[10] | Often generates [M+H]⁺, but can sometimes produce radical cations M⁺•.[7] | The basic pyridine nitrogen strongly favors the formation of [M+H]⁺ in ESI. |

Predicted Mass Spectrum and Fragmentation Pathways

The power of mass spectrometry lies in the structural information gleaned from fragmentation patterns. By applying tandem mass spectrometry (MS/MS), we can isolate the protonated molecular ion and induce fragmentation through collision-induced dissociation (CID).

Molecular Ion Region

The most telling feature will be the isotopic signature of bromine. We expect to see a pair of peaks of nearly equal intensity separated by 2 Da.

Table 2: Predicted m/z Values for the Protonated Molecular Ion [M+H]⁺

| Ion Species | Isotope Composition | Calculated m/z | Expected Relative Abundance |

| [M+H]⁺ | C₁₅H₁₇⁷⁹BrNO₃⁺ | 338.04 | ~100% |

| [M+H]⁺ | C₁₅H₁₇⁸¹BrNO₃⁺ | 340.04 | ~98% |

Major Fragmentation Pathways (MS/MS)

The fragmentation of the [M+H]⁺ precursor ion (m/z 338.0/340.0) is predicted to follow several logical pathways dictated by the positions of the weakest bonds and the stability of the resulting fragment ions.

-

Dominant Pathway: Benzylic C-O Cleavage The most favorable fragmentation is the cleavage of the benzylic ether bond. This results in the formation of a highly stable, resonance-stabilized 4-methoxybenzyl cation and a neutral pyridine-containing fragment. This pathway is common for aromatic ethers.[11][12]

-

Fragment Ion: [C₈H₉O]⁺

-

m/z: 121.06

-

Significance: This is expected to be the base peak in the MS/MS spectrum due to its high stability. Its presence is a strong confirmation of the 4-methoxybenzyl ether moiety.

-

-

Secondary Pathway: Loss of Ethylene Cleavage within the ethoxy group can occur via a rearrangement, leading to the loss of a neutral ethylene molecule (C₂H₄).

-

Fragment Ion: [M+H - C₂H₄]⁺

-

m/z: 310.0/312.0

-

Significance: This fragmentation confirms the presence of the ethoxy group.

-

-

Other Potential Pathways

-

Loss of the Bromine Radical: While less common in soft ionization MS/MS compared to electron ionization, the loss of a bromine radical (•Br) from the molecular ion could occur, leading to a fragment at m/z 259.1.

-

Pyridine Ring Cleavage: Cleavage of the pyridine ring itself is possible but generally requires higher collision energy and would result in smaller, less diagnostic fragments.

-

The predicted fragmentation cascade is visualized in the diagram below.

Caption: Predicted major fragmentation pathways for protonated this compound.

Experimental Protocols

To ensure reproducibility and generate high-quality data, the following detailed protocols are provided.

Sample Preparation

-

Objective: To prepare a dilute solution of the analyte suitable for LC-MS analysis.

-

Materials:

-

This compound sample

-

LC-MS grade methanol

-

LC-MS grade water

-

LC-MS grade formic acid

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Autosampler vials with septa

-

-

Procedure:

-

Prepare a 1.0 mg/mL stock solution by accurately weighing ~1 mg of the compound and dissolving it in 1.0 mL of methanol.

-

Create a working solution by performing a serial dilution of the stock solution with a 50:50 methanol:water mixture to a final concentration of 1-10 µg/mL.

-

Acidify the final working solution by adding formic acid to a final concentration of 0.1% (v/v). This step is crucial to promote protonation ([M+H]⁺ formation) in positive ion mode ESI.[10]

-

Transfer the final solution to an autosampler vial for analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

Objective: To separate the analyte from potential impurities and introduce it into the mass spectrometer.

Caption: General experimental workflow for LC-MS analysis.

-

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2-5 µL

-

Column Temperature: 40 °C

-

-

MS Parameters (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 350 °C[7]

-

Desolvation Gas (N₂): Flow rate and temperature to be optimized for the specific instrument (e.g., 10 L/min, 400 °C).

-

Scan Range (Full Scan MS): m/z 100-500

-

MS/MS Analysis:

-

Precursor Ion Selection: Isolate the m/z 338.0 ion.

-

Collision Gas: Argon

-

Collision Energy: Ramp from 10-40 eV to observe the onset and extent of fragmentation.

-

-

Data Interpretation and Validation

A successful analysis hinges on a systematic interpretation of the acquired data.

-

Confirm the Molecular Ion: In the full scan MS spectrum, look for the characteristic doublet at m/z 338.0 and 340.0 with nearly equal intensity. The presence of this isotopic pattern is the primary confirmation of the molecule's elemental formula, specifically the single bromine atom.

-

Analyze the MS/MS Spectrum:

-

Examine the product ion spectrum generated from the fragmentation of the m/z 338.0 precursor.

-

The presence of a dominant peak at m/z 121.06 validates the 4-methoxybenzyl ether portion of the structure.

-

Identify the bromine-containing doublet at m/z 310.0/312.0 , confirming the loss of ethylene from the ethoxy group.

-

-

Cross-Validation: The logical consistency between the precursor ion and the observed fragments serves as a self-validating system. The major fragments (m/z 121 and the neutral loss of ethylene) should sum, along with other neutral losses, to the mass of the precursor, confirming the proposed structure and fragmentation pathways.

Conclusion

The mass spectrometric analysis of this compound is a clear-cut process when approached with a foundational understanding of the molecule's structure and the principles of ionization and fragmentation. By leveraging positive mode ESI-MS, analysts can readily confirm the molecular weight via the distinct bromine isotopic pattern of the [M+H]⁺ ion. Subsequent MS/MS analysis provides definitive structural confirmation, with the highly stable 4-methoxybenzyl cation at m/z 121 serving as the key diagnostic fragment. The protocols and interpretive guidance outlined in this document provide a robust framework for the confident and accurate characterization of this and structurally related molecules, ensuring data integrity in critical research and development settings.

References

- Unraveling Mass Spectral Fragmentation: A Comparative Guide to 3-Bromopyridine and its Deuterated Analog. (n.d.). Benchchem.

-

Kertész, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. Retrieved January 19, 2026, from [Link]

- Electrospray and APCI Mass Analysis. (n.d.). AxisPharm.

- MASS SPECTRUM OF ETHERS. (2015, July 2). ORGANIC SPECTROSCOPY INTERNATIONAL.

-

ESI vs APCI. Which ionization should I choose for my application? (2024, September 24). Chromatography Online. Retrieved January 19, 2026, from [Link]

-

Assessing relative ESI, APPI, APCI and APPCI ionization efficiencies in MS petroleomic analysis via pools and pairs of selected polar compounds standards. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Ho, Y. S., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Scientific Reports, 11(1), 7481. Retrieved January 19, 2026, from [Link]

- This compound. (n.d.). Leyan Reagents.

- This compound. (n.d.). CymitQuimica.

- Mass Spectrometry: Fragmentation. (n.d.).

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

- This compound. (n.d.). Abovchem.

-

PART 19: AROMATIC ETHER MASS SPECTRA INTERPRETATION. (2024, February 16). TETRAHEDRON CHEMISTRY CLASSES. Retrieved January 19, 2026, from [Link]

-

Pyridine, 3-bromo-. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

-

The molecule that gave the mass spectrum shown here contains a ha... (n.d.). Pearson. Retrieved January 19, 2026, from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Mass Spectrometry. (n.d.). MSU chemistry. Retrieved January 19, 2026, from [Link]

-

How can you identify the presence of halogens using mass spectrometry? (n.d.). TutorChase. Retrieved January 19, 2026, from [Link]

Sources

- 1. 5-溴-4-乙氧基-2-((4-甲氧基苄基)氧基)吡啶 | 5-Bromo-4-ethoxy-2-((4-methoxybenzy | 1627857-11-7 - 乐研试剂 [leyan.com]

- 2. This compound - CAS:1627857-11-7 - Abovchem [abovchem.com]

- 3. This compound [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tutorchase.com [tutorchase.com]

- 6. researchgate.net [researchgate.net]

- 7. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 9. youtube.com [youtube.com]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Reactivity of 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine

Introduction

Pyridine derivatives are fundamental scaffolds in modern medicinal chemistry and materials science, prized for their versatile reactivity and presence in a multitude of biologically active compounds.[1][2][3] This technical guide provides an in-depth exploration of the reactivity of a specific, highly functionalized pyridine intermediate: 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine (CAS No: 1627857-11-7).[4][5] This molecule is a valuable building block, offering multiple reaction sites for the strategic construction of complex molecular architectures.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the core reactivity of this compound, providing not just procedural steps but also the underlying scientific principles that govern its transformations. We will explore its utility in key synthetic reactions, discuss protecting group strategies, and provide practical, field-proven protocols.

Molecular Structure and Reactivity Overview

The structure of this compound features several key functional groups that dictate its chemical behavior:

-

5-Bromo Substituent: The bromine atom at the C5 position is the primary site for cross-coupling reactions. The carbon-bromine bond is significantly more reactive than carbon-chlorine bonds in similar heterocyclic systems, allowing for selective functionalization.[1]

-

4-Ethoxy Group: This electron-donating group can influence the electron density of the pyridine ring, potentially modulating the reactivity of other positions.

-

2-((4-methoxybenzyl)oxy) Protecting Group: The 4-methoxybenzyl (PMB) ether at the C2 position serves as a robust protecting group for the hydroxyl functionality. Its removal under specific conditions allows for further derivatization at this site.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to metal catalysts, which can influence the outcome of cross-coupling reactions.[6]

The strategic interplay of these functionalities makes this molecule a versatile synthon for creating diverse libraries of compounds for screening and development.

Key Synthetic Transformations

The reactivity of this compound is dominated by palladium-catalyzed cross-coupling reactions at the C5 position. The following sections provide detailed insights and protocols for these critical transformations.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, essential for constructing biaryl and heteroaryl motifs prevalent in pharmaceuticals.[7][8] In the context of our target molecule, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and even alkyl groups at the C5 position.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine. This is generally the rate-determining step.

-

Transmetalation: The organoboron species (e.g., a boronic acid) transfers its organic moiety to the palladium center. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[7]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point and may require optimization for specific boronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 10:1)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, base, and palladium catalyst.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions for Analogous Bromopyridines

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 78-88 | [9] |

| Pd-PEPPSI-IPr | K₂CO₃ | THF | 60-80 | High | [9] |

Note: Yields are based on reactions with structurally similar bromopyridines and serve as a predictive guide.[9]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[3][10][11] This reaction allows for the introduction of a diverse range of primary and secondary amines at the C5 position of our target molecule.

Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination is analogous to that of the Suzuki-Miyaura coupling and involves:

-

Oxidative Addition: Insertion of the Pd(0) catalyst into the C-Br bond.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The desired arylamine product is formed, and the Pd(0) catalyst is regenerated.[10]

Diagram: Experimental Workflow for Buchwald-Hartwig Amination

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., BINAP or XPhos)

-

Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.

-

Add the this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions for Analogous Bromopyrimidines

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | High | [1] |

| Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | High | [1] |

Note: Yields are based on reactions with a structurally similar bromopyrimidine and serve as a predictive guide.[1]

Lithiation and Subsequent Electrophilic Quench

While palladium-catalyzed reactions are predominant, the bromine atom on the pyridine ring can also undergo halogen-metal exchange to form a lithiated intermediate. This powerful nucleophile can then be quenched with a variety of electrophiles, introducing a wide range of functional groups at the C5 position.

Protocol Considerations:

-

Reagent: Typically, n-butyllithium or tert-butyllithium is used for the halogen-metal exchange.

-

Temperature: These reactions are performed at low temperatures (e.g., -78 °C) to prevent side reactions.

-

Electrophiles: A wide array of electrophiles can be used, including aldehydes, ketones, esters, and carbon dioxide.

This method provides an alternative and complementary approach to functionalizing the C5 position.

Protecting Group Chemistry: The Role of the 4-Methoxybenzyl (PMB) Group

The 4-methoxybenzyl (PMB) ether at the C2 position is a crucial feature of this molecule, allowing for the selective unmasking of a hydroxyl group for further synthetic manipulations.

Deprotection Strategies:

The PMB group is typically removed under oxidative or acidic conditions.

-

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are effective for PMB deprotection.

-

Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can also cleave the PMB ether.

The choice of deprotection method will depend on the other functional groups present in the molecule to ensure compatibility.

Safety and Handling

As with all brominated organic compounds, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water.

-

Disposal: Dispose of waste in accordance with local regulations.

Always consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex, functionalized pyridine derivatives. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions at the C5 position, for which robust and high-yielding protocols are available. The presence of a cleavable PMB protecting group at the C2 position further enhances its synthetic utility. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their synthetic endeavors, accelerating the discovery and development of new chemical entities in pharmaceuticals and materials science.

References

- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.

- Vertex AI Search. (n.d.).

- Nikam, A. D., & Khan, F. A. K. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Advanced Research and Reviews, 19(01), 789–803.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.

- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.

- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.

- Chemistry LibreTexts. (2023).

-

MySkinRecipes. (n.d.). 5-Bromo-2-ethoxy-4-methylpyridine. Retrieved from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine.

- Bolshan, Y., & Batey, R. A. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17947–17959.

-

PubChem. (n.d.). 5-bromo-2-((4-methoxybenzyl)oxy)pyridine. Retrieved from [Link]

-

J&K Scientific. (n.d.). 7-Methoxy-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4-methoxy-2-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. Retrieved from [Link]

- Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 163-171.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Gonzalez, L. (2024). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. International Journal of Molecular Sciences, 25(1), 543.

- Aslam, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2845.

- Iglarz, M., et al. (2008). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 51(22), 7134-7145.

-

PubChem. (n.d.). 5-Bromo-2-hydroxypyridine. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.

- Li, J., Lu, L. Y., Shen, W. X., & Shi, J. Y. (2012). 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1433.

-

Chemsrc. (n.d.). 5-Bromo-2-iodo-4-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-ethoxy-4-methylpyridine. Retrieved from [Link]

-

J&K Scientific. (n.d.). 4-Chloropyridine hydrochloride, 97%. Retrieved from [Link]

-

J&K Scientific. (n.d.). Pyridine-2,5-dicarbonitrile. Retrieved from [Link]

-

J&K Scientific. (n.d.). 2-(Bromomethyl)-4,6-dimethylpyridine hydrobromide. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. This compound - CAS:1627857-11-7 - Abovchem [abovchem.com]

- 5. This compound,1627857-11-7 [rovathin.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stability of 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine, a substituted pyridine derivative of interest in pharmaceutical research and development. This document outlines the core chemical attributes of the molecule, explores potential degradation pathways based on its structural motifs, and presents detailed, field-proven methodologies for conducting robust stability studies. The protocols described herein are designed to meet the rigorous standards of the International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive stability profile of this and structurally related molecules.

Introduction: Understanding the Molecule

This compound is a complex heterocyclic compound featuring a substituted pyridine core. The stability of this molecule is a critical parameter influencing its potential as a therapeutic agent or intermediate, affecting its shelf-life, formulation, and ultimately, its safety and efficacy. The pyridine ring, an electron-deficient aromatic system, is substituted with a bromine atom, an ethoxy group, and a 4-methoxybenzyl (PMB) ether. Each of these functional groups contributes to the overall electronic and steric properties of the molecule, thereby influencing its reactivity and susceptibility to degradation.

The 4-methoxybenzyl ether serves as a common protecting group for hydroxyl functions in organic synthesis.[1] Its stability is known to be sensitive to acidic conditions and oxidative stress.[2] The pyridine ring itself can be susceptible to oxidation and hydroxylation.[3][4] The presence of a bromine atom and an ethoxy group further modulates the electron density of the pyridine ring, impacting its intrinsic stability.[5]

A thorough understanding of the stability of this compound is therefore essential for its successful development. This guide provides the necessary theoretical background and practical protocols to achieve this.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under various stress conditions. A proactive approach to identifying these potential degradation products is crucial for developing a stability-indicating analytical method.

Hydrolysis

-

Acid-Catalyzed Hydrolysis: The 4-methoxybenzyl ether linkage is susceptible to cleavage under acidic conditions. This would likely proceed via a carbocationic intermediate of the 4-methoxybenzyl group, leading to the formation of 5-bromo-4-ethoxy-2-hydroxypyridine and 4-methoxybenzyl alcohol.

-

Base-Catalyzed Hydrolysis: While less common for this type of ether, strong basic conditions could potentially lead to cleavage, although other reactions might be more prevalent.

Oxidation

The pyridine ring and the benzylic position of the PMB group are potential sites for oxidation. Common oxidizing agents, such as hydrogen peroxide, could lead to the formation of N-oxides of the pyridine ring or oxidation at the benzylic carbon, ultimately leading to cleavage of the PMB group and formation of 4-methoxybenzoic acid.

Photodegradation

Substituted pyridines can be susceptible to photodegradation.[6] The absorption of UV or visible light may induce photochemical reactions, potentially leading to dehalogenation (loss of bromine) or complex rearrangements and polymerization. Dihydropyridine moiety-containing drugs are known to show major photodegradation products.[6]

The following diagram illustrates the potential degradation pathways:

Caption: Potential Degradation Pathways of the Target Molecule.

Experimental Design for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products and establish the intrinsic stability of a molecule.[6][7] The following protocols are designed based on ICH guidelines to assess the stability of this compound.

General Considerations

-

Analyte Concentration: A stock solution of the analyte in a suitable solvent (e.g., acetonitrile or methanol) should be prepared at a concentration of approximately 1 mg/mL.

-

Stress Conditions: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6] The duration and intensity of the stress conditions may need to be adjusted accordingly.

-

Controls: A control sample (unstressed) should be analyzed alongside the stressed samples.

Protocol for Hydrolytic Degradation

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.

-

Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N HCl.

-

Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature.

-

Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

-

Protocol for Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

Protocol for Thermal Degradation

-

Place the solid compound in a thermostatically controlled oven at 70°C for 48 hours.

-

After the specified time, remove the sample, allow it to cool to room temperature, and prepare a solution of known concentration in a suitable solvent.

-

Analyze by HPLC.

Protocol for Photostability

-

Expose the solid compound and a solution of the compound (in a photostable container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light with aluminum foil.

-

After exposure, prepare solutions of known concentration from both the exposed and control solid samples.

-

Analyze all samples by HPLC.

The following diagram illustrates the experimental workflow for forced degradation studies:

Caption: Experimental Workflow for Forced Degradation Studies.

Analytical Methodology: Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of all components.[8] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[8][9]

Recommended HPLC Method Parameters (Starting Point)

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL |

| Detection | UV at 270 nm (or Diode Array Detector for peak purity analysis) |

Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, including degradants.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Interpretation and Reporting

The data from the forced degradation studies should be tabulated to provide a clear overview of the stability of this compound under different stress conditions.

Illustrative Data Summary Table

| Stress Condition | % Assay of Parent Compound | % Total Impurities | Mass Balance (%) | Remarks |

| Control | 99.8 | 0.2 | 100.0 | Initial purity |

| 0.1 N HCl / 60°C | 85.2 | 14.5 | 99.7 | Significant degradation, major degradant at RRT 0.8 |

| 0.1 N NaOH / 60°C | 98.5 | 1.3 | 99.8 | Stable |

| Water / 60°C | 99.6 | 0.3 | 99.9 | Stable |

| 3% H₂O₂ / RT | 90.1 | 9.7 | 99.8 | Moderate degradation, new peak at RRT 1.2 |

| Thermal / 70°C | 99.4 | 0.5 | 99.9 | Stable |

| Photolytic | 92.3 | 7.5 | 99.8 | Photolabile, multiple small degradants |

RRT = Relative Retention Time

Conclusion

This technical guide provides a comprehensive and scientifically grounded approach to evaluating the stability of this compound. By understanding the potential degradation pathways and implementing rigorous forced degradation studies coupled with a validated stability-indicating HPLC method, researchers can establish a robust stability profile for this molecule. This information is paramount for informed decision-making in the drug development process, from lead optimization and formulation development to the establishment of appropriate storage conditions and shelf-life. The methodologies outlined herein are designed to ensure scientific integrity and regulatory compliance, ultimately contributing to the development of safe and effective medicines.

References

- BenchChem. (n.d.). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.

- Curan, J. P., & Sobkowski, J. (2017). 2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions. Current Protocols in Nucleic Acid Chemistry, 68, 2.20.1–2.20.25.

- He, J., Wang, L., Li, Y., & Zhang, J. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18.

- He, J., Wang, L., Li, Y., & Zhang, J. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed, 29802182.

- Brian, P. M., & Musau, P. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate.

- Jaakkola, K., & Lönnberg, H. (2020). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 22(15), 5863–5867.

- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate.

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

- Patel, Y., & Shah, N. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(5), 509-517.

- Organic Chemistry Portal. (n.d.). Protective Groups.

- Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave online.

- International Journal of Scientific Research in Science and Technology. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ajrconline.org [ajrconline.org]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, offers a powerful tool for constructing complex molecular architectures, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][3] The reaction's broad functional group tolerance, mild conditions, and the low toxicity of its boron-based reagents contribute to its widespread adoption.[1][2]

This guide provides a detailed examination of the Suzuki coupling conditions specifically tailored for 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine, a substrate characterized by its electron-rich nature. The pyridine core, coupled with the ether functionalities, presents unique challenges and considerations for achieving high-yield and clean coupling. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive experimental protocol, and provide insights into optimizing reaction parameters for this specific class of substrate.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5] This cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This is often the rate-determining step and results in the formation of a Pd(II) species.[1][2][5] The choice of a suitable ligand is crucial here, as electron-rich and bulky ligands can facilitate this step, particularly with less reactive aryl bromides.[1][6]

-